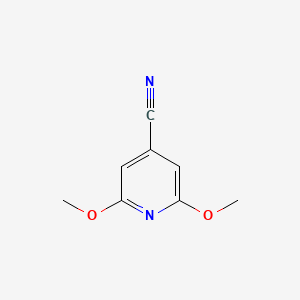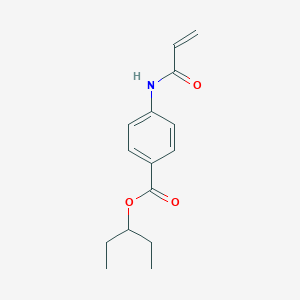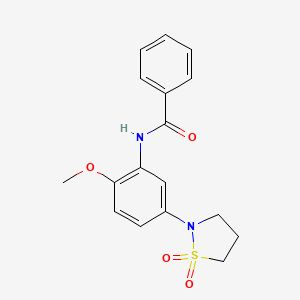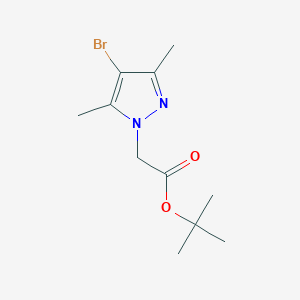
tert-butyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-butyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate” is a complex organic compound. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . The molecule also contains a tert-butyl group and a bromoacetate group .
Synthesis Analysis
The synthesis of similar compounds often involves the use of tert-butyl bromoacetate as a building block . The bromoacetate group can react with other compounds to form a variety of structures. For example, it has been used in the synthesis of model N-substituted oligoglycines (peptoids) containing an N-linked lactoside side-chain . Additionally, 4-Bromopyrazole, a compound similar to the pyrazole group in the target molecule, can be used as a starting material in the synthesis of 1,4’-bipyrazoles .Molecular Structure Analysis
The molecular structure of “tert-butyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate” is likely to be complex due to the presence of multiple functional groups. The pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, is a key feature of the molecule . The tert-butyl group and the bromoacetate group add further complexity to the structure .Chemical Reactions Analysis
The chemical reactions involving “tert-butyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate” are likely to be diverse due to the presence of multiple reactive groups. The bromoacetate group, for example, is known to participate in a variety of reactions . Similarly, the pyrazole group can undergo a range of transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-butyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate” would depend on its exact molecular structure. For example, 4-Bromopyrazole, a related compound, has a melting point of 93-96°C and a boiling point of 250-260°C. It is slightly soluble in water .Scientific Research Applications
Peptoid Synthesis
Tert-butyl bromoacetate: serves as a valuable building block in the synthesis of model N-substituted oligoglycines (peptoids) containing an N-linked lactoside side-chain . Peptoids are synthetic polymers with diverse applications, including drug discovery, biomaterials, and molecular recognition.
Atom Transfer Radical Polymerization (ATRP)
Researchers have employed tert-butyl bromoacetate in the synthesis of nitrilotriacetic acid end-functionalized polystyrene by ATRP . ATRP is a versatile technique for designing well-defined polymers with controlled architectures, making it relevant in materials science and nanotechnology.
Collagenase Inhibitor
The compound plays a role in the synthesis of (S,S,R)-(-)-actinonin, a collagenase inhibitor . Collagenases are enzymes involved in tissue remodeling, wound healing, and diseases like arthritis. Inhibitors like actinonin have therapeutic potential.
N-Oxalylglycine Derivatives
Tert-butyl bromoacetate: serves as a starting reagent for the synthesis of N-oxalylglycine derivatives . These derivatives are relevant in medicinal chemistry, particularly as prolyl hydroxylase inhibitors and hypoxia-inducible factor (HIF) stabilizers.
Safety and Hazards
Future Directions
The future directions for research on “tert-butyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate” could include exploring its potential applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Further studies could also focus on developing new synthetic routes and investigating its mechanism of action.
Mechanism of Action
Target of Action
It is known that this compound is used as a building block in the synthesis of various biologically active compounds .
Mode of Action
It is known to be involved in the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
It is known to be used in the synthesis of model n-substituted oligoglycines (peptoids) containing an n-linked lactoside side-chain .
Result of Action
It is known to be used in the synthesis of various biologically active compounds .
Action Environment
It is known that this compound is stable under normal conditions .
properties
IUPAC Name |
tert-butyl 2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2O2/c1-7-10(12)8(2)14(13-7)6-9(15)16-11(3,4)5/h6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRKBPSERBRDOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)OC(C)(C)C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

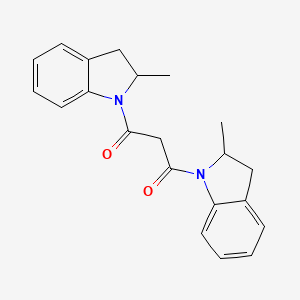
![N-(2,2-dimethoxyethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2711158.png)
![2-((1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2711159.png)
![N-[3-(benzyloxy)-2-thienyl]-N'-phenylurea](/img/structure/B2711162.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide](/img/structure/B2711163.png)
![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3'-chloro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2711164.png)
![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/no-structure.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2711166.png)
![1-(4-Fluorophenyl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2711169.png)
![N-(2,4-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2711171.png)

